ALK2-IN-23 is derived from a series of quinolone-based compounds designed to selectively inhibit ALK2. It belongs to a class of small-molecule inhibitors characterized by their ability to interfere with the ATP-binding site of the kinase, thereby blocking its activity. The compound has been synthesized through structure-activity relationship studies that optimize potency and selectivity against ALK2 compared to other kinases .
The synthesis of ALK2-IN-23 involves multiple steps, focusing on modifying existing quinolone derivatives to enhance their selectivity for ALK2. The synthetic pathway typically includes:
The synthetic strategy emphasizes achieving high selectivity and potency while minimizing off-target effects, particularly cardiac toxicity associated with non-selective inhibitors.
ALK2-IN-23 features a complex molecular structure characterized by:
The molecular formula and weight, along with detailed crystallographic data, reveal insights into how the compound fits within the kinase's active site, providing a basis for its selectivity .
ALK2-IN-23 primarily acts through competitive inhibition of ALK2 by binding to its ATP-binding pocket. The key chemical interactions include:
These interactions are pivotal in determining both the efficacy and selectivity of ALK2-IN-23 against other related kinases .
The mechanism of action for ALK2-IN-23 involves:
Quantitative data from assays indicate significant reductions in phosphorylated SMAD proteins in response to treatment with ALK2-IN-23, confirming its efficacy in modulating ALK2 activity.
ALK2-IN-23 possesses distinct physical and chemical properties that influence its behavior as a drug candidate:
Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to assess these properties during development .
ALK2-IN-23 is primarily being explored for its potential applications in treating conditions associated with aberrant ALK2 signaling:
ALK2/ACVR1 is a transmembrane serine/threonine kinase receptor with a conserved multi-domain architecture critical for its function in bone morphogenetic protein (BMP) signaling. The receptor comprises:
Table 1: Functional Domains of ALK2/ACVR1
Domain | Residue Range | Key Features | Functional Role |
---|---|---|---|
Signal Peptide | 1–20 | Hydrophobic sequence | Membrane targeting |
Ligand-Binding | 21–123 | Cysteine-rich three-finger toxin fold | BMP/activin binding; dimerization interface |
Transmembrane | 124–146 | Single α-helix | Membrane anchorage |
GS Domain | 178–207 | Ser/Thr phosphorylation sites; FKBP12-binding motif | Kinase regulation; autoinhibition |
Kinase Domain | 208–502 | Bilobal structure; ATP-binding pocket; activation loop | SMAD phosphorylation; downstream signaling |
ALK2/ACVR1 exhibits remarkable evolutionary conservation. Human and mouse proteins share 99.8% amino acid identity, differing minimally in the signal peptide (85% homology). Zebrafish (Alk8/Acvr1), Xenopus (xAlk2), and chicken homologs show 65–84% overall homology, with the highest conservation in the kinase and GS domains [4] [9]. This structural preservation underscores ALK2's non-redundant roles in embryonic development, as knockout models in mice cause early lethality due to gastrulation defects [1].
Table 2: Evolutionary Conservation of ALK2/ACVR1
Species | Protein Name | Length (aa) | Homology vs. Human | Key Conserved Domains |
---|---|---|---|---|
Homo sapiens | ALK2/ACVR1 | 509 | 100% | GS domain; kinase ATP-binding pocket |
Mus musculus | Alk2/Acvr1 | 509 | 99.8% | Identical GS phosphorylation sites |
Gallus gallus | ALK2/ACVR1 | 504 | 83–84% | Ligand-binding cysteines; catalytic kinase residues |
Xenopus laevis | xAlk2 | 507 | 81–84% | Transmembrane domain; FKBP12 interface |
Danio rerio | Alk8/Acvr1 | 506 | 65–68% | SMAD-docking site in kinase C-lobe |
ALK2/ACVR1 belongs to the type I receptor subfamily (ALK1–7) within the TGF-β superfamily. Key distinctions from type II receptors (e.g., BMPR2, ACVR2A/B) include:
ALK2 binds osteogenic BMPs (BMP4, BMP7, BMP9) but not non-osteogenic ligands (e.g., TGF-β1, activin A in wild-type). Osteogenic ligands trigger SMAD1/5/8 signaling, while non-osteogenic ligands activate SMAD2/3 via ALK4/5/7 [4] [9]. Pathogenic ALK2 mutations (e.g., R206H) aberrantly enable activin A to activate SMAD1/5/8, driving ectopic bone formation in fibrodysplasia ossificans progressiva (FOP) [1] [7].
Table 3: Ligand Specificity of ALK2/ACVR1
Ligand Class | Ligands | Type I Receptor | SMAD Pathway | Biological Outcome |
---|---|---|---|---|
Osteogenic BMPs | BMP2, BMP4, BMP6, BMP7, BMP9 | ALK1, ALK2, ALK3 | SMAD1/5/8 | Bone/cartilage formation; heterotopic ossification (FOP) |
Non-Osteogenic | Activin A, TGF-β, myostatin | ALK4, ALK5, ALK7 | SMAD2/3 | Cell proliferation; fibrosis; anti-osteogenic signaling |
Mutant ALK2 (e.g., R206H) | Activin A | ALK2 | SMAD1/5/8 | Pathological ossification (FOP) |
Ligand binding induces assembly of a heterotetrameric complex: two type II receptors (e.g., BMPR2) phosphorylate serine/threonine residues (e.g., S/T²⁰⁷⁻²⁰⁸) in the ALK2 GS domain. This disrupts FKBP12 binding and releases autoinhibition [3] [7]. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) studies reveal that phosphorylated GS domains undergo conformational changes, enabling kinase domain dimerization and activation [2]. Pathogenic mutations (e.g., R206H) destabilize the inactive state, reducing FKBP12 affinity and causing ligand-independent activation [3] [7].
Table 4: Key Phosphorylation Sites in the GS Domain
Residue | Position | Functional Role | Consequence of Mutation |
---|---|---|---|
T²⁰⁷ | GS domain | Primary phosphorylation site by BMPR2 | R207E mutation mimics phosphorylation (constitutive activity) |
S²⁰⁸ | GS domain | Secondary phosphorylation site | Disruption impairs kinase activation |
R²⁰⁶ | GS domain | Stabilizes FKBP12 binding; not phosphorylated | R206H mutation reduces FKBP12 binding (FOP pathogenesis) |
Activated ALK2 phosphorylates receptor-regulated SMADs (R-SMADs: SMAD1/5/8) at C-terminal serine residues. Phosphorylated R-SMADs form heterotrimeric complexes with SMAD4, translocate to the nucleus, and regulate transcription of BMP-responsive genes (e.g., ID1, ID2, ID3, RUNX2) [7] [9]. Non-canonical pathways (e.g., p38 MAPK) are also activated, contributing to chondrogenesis and osteoblast differentiation [1] [6]. In diffuse intrinsic pontine glioma (DIPG), ALK2 mutations amplify SMAD1/5/8 signaling, promoting tumor growth via ID1-mediated neural stem cell proliferation [1] [6].
Structural Basis of SMAD Recruitment:The ALK2 kinase C-lobe binds a "L45 loop" on R-SMADs, conferring specificity for SMAD1/5/8 over SMAD2/3. Mutations in this interface (e.g., G356D in ALK2) impair SMAD docking and are linked to atypical FOP phenotypes [3] [7].
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